Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid
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Overview
Description
Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid is a complex organic compound characterized by its unique structure, which includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene, under specific conditions to achieve the desired octahydro structure . The reaction conditions often include the use of a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure efficiency and high yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Scientific Research Applications
Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the compound’s unique structure. The pathways involved can vary depending on the specific application, but often include binding to active sites and inducing conformational changes in proteins .
Comparison with Similar Compounds
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Shares a similar core structure but lacks the hydroxyl and carboxylic acid groups.
Hexahydro-4,7-methanoindan: Another related compound with a similar ring system but different functional groups.
Uniqueness
Octahydro-5-hydroxy-4,7-methano-1H-indenecarboxylic acid is unique due to its combination of multiple rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
66208-42-2 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
8-hydroxytricyclo[5.2.1.02,6]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c12-9-4-5-3-8(9)6-1-2-7(10(5)6)11(13)14/h5-10,12H,1-4H2,(H,13,14) |
InChI Key |
FORIVXAMKGSSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2C1C3CC2CC3O)C(=O)O |
Origin of Product |
United States |
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